molecular formula C11H18O3 B12092276 Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96

Cat. No.: B12092276
M. Wt: 198.26 g/mol
InChI Key: MGHKLYIYPFGGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate, 96 is a cyclopropane derivative with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its cyclopropane ring, which is known for its high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the active cyclopropane moiety, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethyl-3-(2-oxopropyl)cyclopropaneacetate
  • Ethyl 2,2-dimethyl-3-(2-oxopropyl)cyclopropaneacetate
  • Propyl 2,2-dimethyl-3-(2-oxopropyl)cyclopropaneacetate

Uniqueness

Methyl (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)-cyclopropaneacetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-7(12)5-8-9(11(8,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHKLYIYPFGGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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